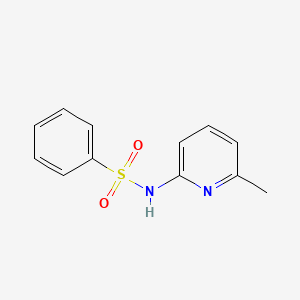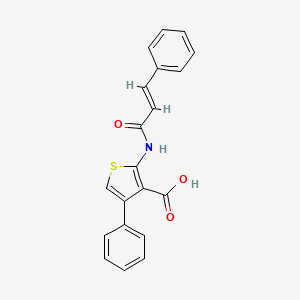
(3-fluorophenyl)(2-nitrobenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-fluorophenyl)(2-nitrobenzyl)amine, also known as FNA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. FNA is a small molecule that belongs to the class of aromatic amines and contains a nitro group and a fluorine atom attached to the benzene ring.
作用機序
(3-fluorophenyl)(2-nitrobenzyl)amine exerts its biological effects by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using (3-fluorophenyl)(2-nitrobenzyl)amine in lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This allows researchers to study the biological effects of these enzymes and proteins in a more targeted manner. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of (3-fluorophenyl)(2-nitrobenzyl)amine. One area of research is the development of this compound derivatives that have improved potency and selectivity for specific enzymes and proteins. Another area of research is the study of this compound in animal models of disease, such as Alzheimer's disease and cancer. Additionally, the use of this compound in combination with other drugs or therapies may be explored as a potential treatment option for various diseases.
合成法
The synthesis of (3-fluorophenyl)(2-nitrobenzyl)amine involves the reaction of 3-fluoroaniline with 2-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
(3-fluorophenyl)(2-nitrobenzyl)amine has shown potential applications in drug discovery and development due to its ability to inhibit the activity of certain enzymes and proteins. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
特性
IUPAC Name |
3-fluoro-N-[(2-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c14-11-5-3-6-12(8-11)15-9-10-4-1-2-7-13(10)16(17)18/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFGGJZPKQEIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5720741.png)

![1-benzyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5720756.png)
![1-(4-methylbenzyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5720760.png)
![3-(4-chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5720764.png)

![N-{[(4-acetylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5720773.png)
![ethyl 4-{[(2,3-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5720784.png)
![4-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5720786.png)

![4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5720797.png)
![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5720800.png)
![5-fluoro-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720825.png)
![2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5720831.png)